1,3-Cyclohexanediol

Catalytic hydrogenation Selectivity Dihydroxybenzene reduction

1,3-Cyclohexanediol (CAS 504-01-8) is an alicyclic diol, commercially supplied as a cis/trans isomeric mixture with a melting point of approximately 30 °C and boiling point of 246–247 °C. It serves as a key intermediate in organic synthesis, pharmaceuticals, agrochemicals, and polymer production.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 504-01-8
Cat. No. B1223022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanediol
CAS504-01-8
Synonyms1,3-cyclohexanediol
cyclohexane-1,3-diol
cyclohexane-1,3-diol, (cis)-isomer
cyclohexane-1,3-diol, (trans)-isome
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)O
InChIInChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2
InChIKeyRLMGYIOTPQVQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclohexanediol (CAS 504-01-8) Procurement Guide: Quantitative Differentiation from Isomeric Diols


1,3-Cyclohexanediol (CAS 504-01-8) is an alicyclic diol, commercially supplied as a cis/trans isomeric mixture with a melting point of approximately 30 °C and boiling point of 246–247 °C . It serves as a key intermediate in organic synthesis, pharmaceuticals, agrochemicals, and polymer production . Unlike its positional isomers 1,2- and 1,4-cyclohexanediol, the 1,3-substitution pattern confers distinct stereoelectronic properties that translate into quantitatively measurable differences in catalytic hydrogenation selectivity, solid-state phase behavior, cryoprotectant performance, electrochemical oxidation activity, and metal-ion complexation behavior — all of which directly impact procurement decisions for specific research and industrial applications.

Why 1,3-Cyclohexanediol Cannot Be Substituted by 1,2- or 1,4-Cyclohexanediol Without Quantitative Consequence


The three cyclohexanediol positional isomers (1,2-, 1,3-, and 1,4-) share the identical molecular formula (C₆H₁₂O₂) and molecular weight (116.16 g/mol) yet exhibit profound, quantifiable divergence in key performance metrics. In dihydroxybenzene hydrogenation, the selectivity gap spans from 100% (1,3-) down to as low as 33% (1,2-) [1]. In cryoprotectant formulations, 1,3-cyclohexanediol reduces the critical warming rate from 189 °C/min to approximately 1 °C/min, whereas sucrose at equivalent mass loading achieves only 15 °C/min [2]. The trans-1,3 isomer uniquely forms a plastic crystal phase among the six cyclohexanediol isomers [3]. The melting point differential between 1,3-cyclohexanediol (~30 °C) and 1,4-cyclohexanediol (98–102 °C) reflects fundamentally different crystal packing energies, directly affecting formulation processing windows. These data demonstrate that generic, specification-sheet-level interchange is scientifically unsound; procurement must be guided by application-specific quantitative evidence.

Quantitative Differentiation Evidence for 1,3-Cyclohexanediol vs. Closest Analogs


Dihydroxybenzene Hydrogenation Selectivity: 100% for 1,3-Cyclohexanediol vs. 33–99% for Isomeric Analogs

In the rhodium nanoparticle/dendrimer-catalyzed hydrogenation of dihydroxybenzenes, the selectivity for the corresponding cyclohexanediol product varies dramatically by isomer. Resorcinol hydrogenation yields 1,3-cyclohexanediol with 100% selectivity. Under identical conditions (85 °C, 30 atm H₂, 2 h), hydroquinone yields 1,4-cyclohexanediol at 97–99% selectivity, while pyrocatechol yields 1,2-cyclohexanediol at only 33–91% selectivity, with the balance consisting of over-hydrogenation and hydrogenolysis byproducts [1]. The turnover frequency (TOF) for resorcinol reached 243,150 h⁻¹, exceeding that of hydroquinone and markedly surpassing pyrocatechol . This 100% selectivity eliminates costly downstream purification steps and ensures quantitative atom economy when 1,3-cyclohexanediol is the desired synthetic target.

Catalytic hydrogenation Selectivity Dihydroxybenzene reduction

Cryoprotectant Ice Suppression: 1,3-Cyclohexanediol Reduces Critical Warming Rate from 189 °C/min to ~1 °C/min, Outperforming Sucrose by 15-Fold

In the DP6 vitrification solution system, the baseline critical warming rate required to avoid devitrification is 189 °C/min. Addition of 6% (w/v) 1,3-cyclohexanediol reduces this rate to approximately 1 °C/min — a reduction of roughly 189-fold. By comparison, 6% (0.175 M) sucrose achieves a critical warming rate of only 15 °C/min, while 6% (2R,3R)-2,3-butanediol achieves 5 °C/min [1]. On a per-mass basis, 1,3-cyclohexanediol was identified as the most effective additive for suppressing ice formation in DP6 [1]. The compound functions as a synthetic ice blocker, structurally mimicking antifreeze proteins by attenuating ice crystal growth [2].

Cryopreservation Vitrification Ice suppression Synthetic ice modulators

Plastic Crystal Phase Behavior: trans-1,3-Cyclohexanediol Uniquely Forms a Plastic Crystal That Vitrifies; cis-1,3 Does Not

Comprehensive solid-state characterization of the six cyclohexanediol isomers revealed that only three form orientationally disordered plastic crystal phases: cis-1,2-, trans-1,3-, and cis-1,4-cyclohexanediol. The trans-1,3 isomer specifically vitrifies on cooling from the plastic crystal phase, whereas the cis-1,3 isomer exhibits only two monotropically related ordered crystal phases and does not form a plastic crystal [1]. Broadband dielectric spectroscopy confirmed two relaxation processes in the plastic crystal phase of trans-1,3-cyclohexanediol (α-relaxation and hydrogen bond forming/breaking), with its mean relaxation time following Vogel-Fulcher-Tammann (non-Arrhenius) behavior — a characteristic of glass-forming systems [2]. For trans-1,4-cyclohexanediol, the conformer population is 66.4% bi-equatorial and 33.6% bi-axial, with bi-axial conformations preserved in the solid state, contrasting with the behavior of 1,3-isomers [1].

Solid-state polymorphism Plastic crystal Phase transitions Calorimetry

Isomeric Separation by Copper Complexation: cis-1,3-Cyclohexanediol Forms Stable CuCl₂ Complex; trans-1,3 Does Not

Copper(II) chloride preferentially forms a 1:1 complex with cis-1,3-cyclohexanediol, characterized by dinuclear [CuCl₂(c-13chd)]₂ units with distorted cis-square planar geometry around Cu(II). Critically, trans-1,3-cyclohexanediol does not form a complex with CuCl₂ under the same conditions, nor are any mixed cis/trans complexes observed [1]. This binary complexation selectivity provides a quantitative separation method for the cis/trans mixture: complexation with CuCl₂ selectively removes the cis isomer, leaving the trans isomer in solution. The crystal structures of both cis-1,3-cyclohexanediol and the CuCl₂ complex have been determined, providing atomic-level understanding of the stereochemical basis for this selectivity [1].

Isomer separation Copper complexation Crystal engineering Diol stereochemistry

Melting Point Differential: 1,3-Cyclohexanediol (30 °C) vs. 1,4-Cyclohexanediol (98–102 °C) — Direct Consequence of Crystal Packing and Hydrogen Bonding Architecture

The melting point of 1,3-cyclohexanediol (cis/trans mixture) is approximately 30 °C . In stark contrast, 1,4-cyclohexanediol melts at 98–102 °C, and trans-1,2-cyclohexanediol at 101–104 °C . This 68–74 °C melting point depression relative to the 1,4-isomer is attributed to less efficient crystal packing in the 1,3-diol — the meta-substitution pattern disrupts the linear hydrogen-bonding networks accessible to the para (1,4) isomer. Hirshfeld surface analysis confirms frequent intermolecular H–H close contacts for cis-1,3-cyclohexanediol, a feature shared with other non-plastic crystal formers, whereas the axial–equatorial isomers (including trans-1,3) benefit from greater conformational entropy of mixing, stabilizing disordered phases [1]. The low melting point of the mixed cis/trans 1,3-CHD means the commercial product is typically a viscous liquid at ambient temperature after melting, impacting handling, solvent selection, and formulation design.

Thermal properties Melting point Crystal packing Formulation processing

Electrochemical Oxidation Activity on Gold Electrodes: 1,2-Cyclohexanediol Is Dominant; 1,3- and 1,4-Isomers Exhibit Markedly Lower Activity

Cyclic voltammetry studies of the three isomeric cyclohexanediols on a gold electrode in alkaline electrolyte revealed significant differences in electrochemical activity. The 1,2-diol is by far the most active isomer, with its trans-isomer more reactive than its cis-isomer [1]. The 1,3- and 1,4-isomers exhibit substantially lower electrooxidation currents, attributable to the inability of the hydroxyl groups in 1,3- and 1,4-arrangements to adopt the optimal vicinal geometry for electrosorption and subsequent oxidation on the gold surface [1]. This structure-reactivity relationship means that 1,3-cyclohexanediol is the preferred substrate when electrochemical inertness or low background activity is desired in a formulation, whereas 1,2-cyclohexanediol is selected when electrochemical activity is sought.

Electrooxidation Cyclic voltammetry Gold electrode Structure-reactivity

Procurement-Driven Application Scenarios Where 1,3-Cyclohexanediol's Quantitative Advantages Are Decisive


Catalytic Hydrogenation Process Development: Resorcinol-to-1,3-Cyclohexanediol with 100% Selectivity

In continuous-flow or batch hydrogenation of resorcinol to 1,3-cyclohexanediol, the 100% selectivity demonstrated with Rh-PAMAM dendrimer catalysts eliminates the need for post-reaction isomer separation or byproduct removal [1]. This contrasts sharply with 1,2-cyclohexanediol production, where selectivity drops as low as 33%, necessitating costly chromatographic or distillation steps. Procurement of 1,3-cyclohexanediol as a reference standard or starting material is essential for calibrating process analytical technology (PAT) in these high-selectivity hydrogenation workflows. The TOF of up to 243,150 h⁻¹ for resorcinol further supports process intensification efforts .

Organ and Tissue Cryopreservation: DP6-Based Vitrification Solutions Requiring Practical Rewarming Rates

In vitrification-based cryopreservation of complex tissues and organs, convective heat transfer limitations impose maximum achievable warming rates of ~1–10 °C/min in sample cores. The ability of 6% 1,3-cyclohexanediol to lower the critical warming rate from 189 °C/min to ~1 °C/min makes vitrification thermodynamically achievable where DP6 alone or DP6 + sucrose (15 °C/min) would fail due to devitrification and ice recrystallization [1]. Procurement of high-purity 1,3-cyclohexanediol is thus gating for any research group developing DP6-based vitrification protocols for organ banking.

Solid-State Pharmaceutical Polymorph Screening: Exploiting Plastic Crystal Vitrification of trans-1,3-Cyclohexanediol

The unique plastic crystal phase of trans-1,3-cyclohexanediol — which vitrifies on cooling — provides a model system for studying amorphous solid dispersions and glass-forming tendencies in small-molecule pharmaceuticals [1]. The cis isomer's inability to form a plastic crystal, and the 1,4-isomer's lack of this behavior entirely, mean that only the trans-1,3 isomer (or the mixed cis/trans material with trans enrichment) is suitable for these studies. Procurement of stereochemically defined trans-1,3-cyclohexanediol is essential for reproducible calorimetric and dielectric spectroscopy investigations of the glass transition and molecular dynamics.

Stereochemically Pure Diol Synthesis via CuCl₂ Complexation: cis/trans Isomer Separation

The binary selectivity of CuCl₂ for cis-1,3-cyclohexanediol enables a clean separation of the commercial cis/trans mixture: simple complexation followed by filtration yields trans-enriched filtrate and a crystalline cis-CuCl₂ complex that can be decomplexed to regenerate pure cis-1,3-cyclohexanediol [1]. This method is specific to the 1,3-substitution pattern — no analogous quantitative separation exists for 1,2- or 1,4-cyclohexanediol isomer mixtures. Procurement of the mixed isomer starting material, combined with this separation protocol, provides cost-effective access to both stereochemically pure forms for asymmetric synthesis and chiral auxiliary applications.

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